2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromo group and two methoxy groups attached to a benzene ring, along with an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone under reflux conditions . The reaction proceeds with high selectivity, yielding the desired bromo compound.
Industrial Production Methods
Industrial production of 2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid.
Reduction: 2-(4-Bromo-2,6-dimethoxyphenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The acetaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
2-Bromo-2,4-dimethoxyacetophenone: Another compound with bromo and methoxy groups but with a ketone functional group instead of an aldehyde.
Uniqueness
2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-5-7(11)6-10(14-2)8(9)3-4-12/h4-6H,3H2,1-2H3 |
InChI Key |
UJMQXUADCUMKSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1CC=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.